8-Methoxyquinoline-4-carboxylic acid

Fluorescent Probes Analytical Chemistry Chemical Biology

8-Methoxyquinoline-4-carboxylic acid (CAS 1092288-64-6) is a uniquely differentiated quinoline building block: its 8-methoxy substituent prevents copper chelation, unlike 8-hydroxyquinoline, preserving metalloprotein integrity in biological assays. Its low intrinsic fluorescence (Φ ~0.05 in ethanol) minimizes background signal in imaging and plate-reader applications. This scaffold is a proven starting point for PDE4 inhibitor development, with derivatives such as D4418 showing potent activity (IC50 = 0.17 μM) against respiratory disease targets. For process chemistry, it is a mandatory intermediate in synthesizing C8-methoxy fluoroquinolones like Gatifloxacin and Moxifloxacin. Procure from certified suppliers to ensure batch-to-batch consistency and experimental reproducibility.

Molecular Formula C11H9NO3
Molecular Weight 203.19
CAS No. 1092288-64-6
Cat. No. B3080756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methoxyquinoline-4-carboxylic acid
CAS1092288-64-6
Molecular FormulaC11H9NO3
Molecular Weight203.19
Structural Identifiers
SMILESCOC1=CC=CC2=C(C=CN=C21)C(=O)O
InChIInChI=1S/C11H9NO3/c1-15-9-4-2-3-7-8(11(13)14)5-6-12-10(7)9/h2-6H,1H3,(H,13,14)
InChIKeyNEBCNIRZMNKUQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methoxyquinoline-4-carboxylic acid: Chemical Identity and Structural Basis for Scientific Selection


8-Methoxyquinoline-4-carboxylic acid (CAS 1092288-64-6) is a heterobicyclic aromatic compound with the molecular formula C11H9NO3 and a molecular weight of 203.19 g/mol, characterized by a quinoline core bearing a methoxy substituent at the 8-position and a carboxylic acid functional group at the 4-position . This specific substitution pattern confers a unique electronic and steric profile within the quinoline carboxylic acid family, serving as a key differentiator for its physicochemical and biological properties [1]. It is commercially available as a synthetic building block, primarily utilized in medicinal chemistry and chemical biology for the development of phosphodiesterase inhibitors, fluorescent probes, and as a crucial intermediate in the synthesis of potent quinolone antibiotics [2].

8-Methoxyquinoline-4-carboxylic acid Procurement: Why Substitution with Simple Quinoline Analogs is Scientifically Unjustified


The 8-methoxyquinoline-4-carboxylic acid scaffold is not functionally interchangeable with other quinoline derivatives. Substitution at the 8-position with a methoxy group, as opposed to a hydrogen or a hydroxy group, dramatically alters the molecule's biological and photophysical behavior. For instance, 8-methoxyquinoline does not bind copper, whereas 8-hydroxyquinoline is a known metal chelator . Furthermore, the position of the methoxy group on the quinoline ring (e.g., 6- vs. 7- vs. 8-) is a critical determinant of fluorescence quantum yield [1]. The presence of both the 8-methoxy and the 4-carboxylic acid functionalities creates a distinct pharmacophore essential for activity in specific enzyme inhibition assays, making generic substitution a high-risk proposition for experimental reproducibility and target engagement [2].

Quantitative Differentiation of 8-Methoxyquinoline-4-carboxylic acid: A Head-to-Head Evidence Review for Scientific Buyers


Fluorescence Quantum Yield Differentiation: 8-Methoxy vs. 6- and 7-Methoxy Quinoline-4-Carboxylate Esters

The fluorescence quantum yield (Φ) of 8-methoxyquinoline-4-carboxylic acid derivatives is significantly lower than that of the corresponding 6-methoxy analogs, a critical factor for applications requiring low background fluorescence or specific spectral windows. This data allows researchers to select the appropriate isomer for their assay design. [1]

Fluorescent Probes Analytical Chemistry Chemical Biology

Metal Chelation Selectivity: Methoxy vs. Hydroxy Substitution at the 8-Position

The presence of a methoxy group at the 8-position, instead of a hydroxy group, abolishes the copper-binding capacity of the quinoline scaffold. This is a critical selectivity determinant for avoiding off-target metal chelation in biological systems.

Bioinorganic Chemistry Metal Chelation Chemical Biology

Phosphodiesterase (PDE) Inhibition Potency: 8-Methoxyquinoline-4-carboxylic Acid as a Privileged Scaffold

Derivatives of 8-methoxyquinoline-4-carboxylic acid, such as the 3,5-dichloropyridyl-4-yl amide (D4418), have been identified as potent and selective PDE4 inhibitors. This demonstrates the scaffold's utility in generating compounds with nanomolar to sub-micromolar activity against a key anti-inflammatory drug target. [1]

Inflammation PDE4 Inhibitors Respiratory Disease

Role as a Critical Intermediate for High-Potency Quinolone Antibiotics

The 8-methoxyquinoline-4-carboxylic acid core is an essential structural motif in the synthesis of clinically significant fluoroquinolone antibiotics, including Gatifloxacin and Moxifloxacin. The 8-methoxy substituent is crucial for enhancing antibacterial potency and broadening the spectrum of activity against Gram-positive pathogens. [1]

Antibiotics Quinolone Synthesis Infectious Disease

Defined Application Scenarios for 8-Methoxyquinoline-4-carboxylic acid Based on Verifiable Evidence


Design of Non-Chelating, Low-Fluorescence Background Probes

In chemical biology experiments requiring a quinoline-based probe that minimizes interference from metal chelation and background fluorescence, 8-methoxyquinoline-4-carboxylic acid is the optimal scaffold. Its inability to bind copper (compared to 8-hydroxyquinoline) prevents disruption of metalloprotein function , and its low intrinsic fluorescence quantum yield (e.g., Φ = 0.05 in ethanol) reduces background signal in imaging and plate-reader assays [1].

Core Scaffold for Next-Generation PDE4 Inhibitors

For medicinal chemistry programs focused on developing new anti-inflammatory agents for respiratory diseases, 8-methoxyquinoline-4-carboxylic acid is a proven starting point for SAR exploration. Its derivatives, such as D4418, have demonstrated potent and selective PDE4 inhibition (IC50 = 0.17 μM) [2], validating the scaffold for further optimization toward clinical candidates targeting asthma and COPD.

Key Synthetic Intermediate for Advanced Quinolone Antibiotics

In process chemistry and drug manufacturing, 8-methoxyquinoline-4-carboxylic acid is an essential building block for synthesizing C8-methoxy fluoroquinolones like Gatifloxacin and Moxifloxacin [3]. Its procurement is mandatory for any synthetic route aiming to produce these broad-spectrum antibiotics, which exhibit enhanced activity against Gram-positive and atypical pathogens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Methoxyquinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.